2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound with a unique structure that includes a benzene ring substituted with a fluoro group, a propyl group, and a propylcyclohexyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, propyl bromide, and cyclohexyl bromide.
Grignard Reaction: A Grignard reagent is prepared by reacting propyl bromide with magnesium in anhydrous ether. This reagent is then reacted with fluorobenzene to introduce the propyl group onto the benzene ring.
Cyclohexylation: The resulting intermediate is further reacted with cyclohexyl bromide in the presence of a suitable catalyst to introduce the propylcyclohexyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological systems, including its effects on cell membranes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The fluoro group can enhance the compound’s binding affinity to specific targets, while the propyl and propylcyclohexyl groups can influence its hydrophobic interactions and overall molecular stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(4-propylcyclohexyl)benzonitrile: Similar structure with a nitrile group instead of a propyl group.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Contains additional fluoro and butoxy groups.
3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Features a biphenyl structure with additional fluoro groups.
Uniqueness
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene is unique due to its specific combination of fluoro, propyl, and propylcyclohexyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and liquid crystal technologies .
Eigenschaften
CAS-Nummer |
866947-41-3 |
---|---|
Molekularformel |
C18H27F |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-fluoro-1-propyl-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C18H27F/c1-3-5-14-7-9-15(10-8-14)17-12-11-16(6-4-2)18(19)13-17/h11-15H,3-10H2,1-2H3 |
InChI-Schlüssel |
LGWVAUFBZJMNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC(=C(C=C2)CCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.